3-Thienylmethylamine 3-Thienylmethylamine
Brand Name: Vulcanchem
CAS No.: 27757-86-4
VCID: VC1738191
InChI: InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2
SMILES: C1=CSC=C1CN
Molecular Formula: C5H7NS
Molecular Weight: 113.18 g/mol

3-Thienylmethylamine

CAS No.: 27757-86-4

Cat. No.: VC1738191

Molecular Formula: C5H7NS

Molecular Weight: 113.18 g/mol

* For research use only. Not for human or veterinary use.

3-Thienylmethylamine - 27757-86-4

Specification

CAS No. 27757-86-4
Molecular Formula C5H7NS
Molecular Weight 113.18 g/mol
IUPAC Name thiophen-3-ylmethanamine
Standard InChI InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2
Standard InChI Key DUDAKCCDHRNMDJ-UHFFFAOYSA-N
SMILES C1=CSC=C1CN
Canonical SMILES C1=CSC=C1CN

Introduction

Chemical Properties and Structure

Basic Information

3-Thienylmethylamine has a molecular formula of C5H7NS with a molecular weight of 113.18 g/mol . The structure consists of a five-membered thiophene ring with a methylamine group (-CH2NH2) attached at the 3-position. The compound is characterized by both aromatic properties from the thiophene ring and basic properties from the primary amine group.

Structural Identifiers

ParameterValue
Common Name3-Thienylmethylamine
CAS Number27757-86-4
Molecular FormulaC5H7NS
Molecular Weight113.18 g/mol
SMILESC1=CSC=C1CN
InChIDUDAKCCDHRNMDJ-UHFFFAOYSA-N
SynonymsThiophen-3-ylmethanamine, 3-thiophenemethanamine, 3-(aminomethyl)thiophene, (Thien-3-yl)methylamine

Table 1: Chemical identifiers of 3-Thienylmethylamine

Physical Properties

3-Thienylmethylamine exists as a clear liquid at standard conditions with a characteristic odor typical of amines. It exhibits properties that make it suitable for various synthetic applications while requiring specific storage and handling conditions.

Physical Characteristics

PropertyValue
Physical FormClear liquid
ColorColorless to light yellow
Density1.130 g/cm³
Refractive Index1.5660
Boiling Point102°C (at 15 mmHg), 186.9°C (at 760 mmHg)
Flash Point73.9°C
pKa9.57±0.29 (Predicted)
Water SolubilitySlightly soluble in water

Table 2: Physical properties of 3-Thienylmethylamine

Synthesis Methods

Several methods have been developed for the synthesis of 3-Thienylmethylamine, with most approaches focusing on the reduction of corresponding nitriles or carboxylic acid derivatives.

Reduction of Thiopheneacetonitrile

The most common and efficient method for preparing 3-Thienylmethylamine involves the catalytic hydrogenation of 3-thiopheneacetonitrile. This method provides higher yields compared to other reduction techniques and is suitable for industrial-scale production .

The general procedure involves:

  • Hydrogenation of 3-thiopheneacetonitrile in a suitable solvent (ethanol, methanol, or 2-ethoxyethanol)

  • Use of catalysts like Raney nickel or Cobalt from Urushibara

  • Addition of bases like potassium carbonate, lithium hydroxide, or tetramethylammonium hydroxide

  • Reaction under hydrogen pressure between 15-50 bar (1.5-5 MPa) at temperatures around 50°C

Experimental yields reported range from 49% to 87% depending on reaction conditions .

Alternative Synthesis Routes

Other reported methods for synthesizing 3-Thienylmethylamine include:

  • Reduction with lithium aluminum hydride (LiAlH4)

  • Electrochemical reduction of nitriles

  • Sodium in butanol reduction

  • Reductive amination approaches

These methods generally produce lower yields (25-60%) compared to catalytic hydrogenation .

ClassificationDescription
GHS SymbolGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH314-H318 (Causes severe skin burns and eye damage)
Risk Statements34
Safety Statements26-36/37/39-45
Hazard ClassCorrosive, Irritant
RIDADR2735
Packing GroupIII

Table 3: Safety classification for 3-Thienylmethylamine

Applications and Research Findings

Pharmaceutical Applications

3-Thienylmethylamine serves as a valuable building block in medicinal chemistry, particularly in the synthesis of:

  • Heterocyclic compounds with potential pharmacological activity

  • Intermediates for anti-inflammatory agents

  • Building blocks for central nervous system active compounds

  • Components of enzyme inhibitors

Synthetic Applications

The compound's versatile reactivity makes it useful in various organic transformations:

  • Nucleophilic substitution reactions

  • Formation of amides, imines, and enamines

  • Preparation of Schiff bases

  • Coupling reactions to form more complex heterocyclic systems

Research Significance

Several studies have investigated derivatives of 3-Thienylmethylamine, including:

  • Secondary amines derived from 3-Thienylmethylamine

  • Complex structures incorporating the thiophene scaffold

  • Metal complexes utilizing the coordinating ability of the amine group

Comparison with Related Compounds

Comparison with 2-Thienylmethylamine

2-Thienylmethylamine, the positional isomer of 3-Thienylmethylamine, displays similar physical properties but differs in reactivity due to the position of the aminomethyl group on the thiophene ring . The 2-position isomer generally shows higher reactivity in certain transformations due to the proximity of the amine group to the sulfur atom.

Comparison with Related Thiophene Compounds

CompoundCAS NumberMolecular WeightBoiling PointKey Differences
3-Thienylmethylamine27757-86-4113.18186.9°C (760 mmHg)Base compound
2-Thienylmethylamine27757-85-3113.18194.5°C (760 mmHg)Positional isomer
2-(3-Thienyl)ethylamine59311-67-0127.21Not reportedAdditional methylene group
1-(3-Thienyl)ethanamine118488-08-7127.21Not reportedMethyl group on α-carbon

Table 4: Comparison of 3-Thienylmethylamine with related compounds

Ethylamine Derivatives

2-(3-Thienyl)ethylamine (CAS: 59311-67-0) contains an additional methylene group compared to 3-Thienylmethylamine. This structural difference results in altered pharmacological profiles and different synthetic applications . The ethylamine derivative has been investigated for its potential physiological actions, with studies indicating similarity to phenylethylamine in terms of pharmacological effects .

SupplierProduct NumberQuantityPurityPrice (USD)
TCI ChemicalT28501g>97.0% (GC)$135
Alfa AesarH614871g97%$164
Alfa AesarH614875g97%$644
Fisher ScientificCC13113DE5g97%$464.95

Table 5: Commercial availability and pricing of 3-Thienylmethylamine

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